molecular formula C29H30N2O3S B301456 ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate

ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate

Cat. No. B301456
M. Wt: 486.6 g/mol
InChI Key: QJMXVGZPGNASJP-UQQQWYQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate, also known as DMPPT, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate involves its interaction with various enzymes and proteins in the body. Studies have shown that ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate can inhibit the activity of certain enzymes involved in cell proliferation, leading to apoptosis in cancer cells. Additionally, ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate has been found to interact with ion channels in the cell membrane, leading to changes in membrane potential and ion flux.
Biochemical and Physiological Effects
ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate has been found to have several biochemical and physiological effects. In vitro studies have shown that ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate can inhibit the growth of cancer cells, as well as the growth of certain bacteria and fungi. Additionally, ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate has been found to have antioxidant properties, which can help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate in lab experiments is its unique molecular structure, which allows for efficient charge transport. Additionally, ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate has been found to be relatively stable under various conditions, making it a suitable candidate for use in electronic devices and other applications.
One limitation of using ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate in lab experiments is its low solubility in water, which can make it difficult to work with in certain applications. Additionally, the synthesis method for ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate can be complex and time-consuming, which can limit its availability for use in certain research projects.

Future Directions

There are several future directions for research involving ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate. One area of interest is the development of new organic semiconductors based on the molecular structure of ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate. Additionally, further research is needed to fully understand the mechanism of action of ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate in cancer cells and other biological systems. Finally, there is potential for the development of new antimicrobial agents based on the antibacterial and antifungal properties of ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate.

Synthesis Methods

The synthesis of ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate involves several steps, including the condensation of 4-methylacetophenone with pyrrole, the reaction of the resulting compound with 2,5-dimethyl-1H-pyrrole-3-carboxaldehyde, and the final reaction with ethyl 2-(4-ethylanilino)-4-oxothiophene-3-carboxylate. The yield of ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate obtained from this method is around 70%.

Scientific Research Applications

Ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate has been found to have potential applications in various fields of scientific research. In the field of organic electronics, ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate has been used as a building block for the synthesis of organic semiconductors. Its unique molecular structure allows for efficient charge transport, making it a promising candidate for use in electronic devices such as solar cells and transistors.
In the field of medicinal chemistry, ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate has been found to exhibit anticancer properties. Studies have shown that ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation. Additionally, ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate has been found to have antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.

properties

Product Name

ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate

Molecular Formula

C29H30N2O3S

Molecular Weight

486.6 g/mol

IUPAC Name

ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate

InChI

InChI=1S/C29H30N2O3S/c1-6-21-10-12-23(13-11-21)30-28-26(29(33)34-7-2)27(32)25(35-28)17-22-16-19(4)31(20(22)5)24-14-8-18(3)9-15-24/h8-17,30H,6-7H2,1-5H3/b25-17-

InChI Key

QJMXVGZPGNASJP-UQQQWYQISA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC2=C(C(=O)/C(=C/C3=C(N(C(=C3)C)C4=CC=C(C=C4)C)C)/S2)C(=O)OCC

SMILES

CCC1=CC=C(C=C1)NC2=C(C(=O)C(=CC3=C(N(C(=C3)C)C4=CC=C(C=C4)C)C)S2)C(=O)OCC

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C(C(=O)C(=CC3=C(N(C(=C3)C)C4=CC=C(C=C4)C)C)S2)C(=O)OCC

Origin of Product

United States

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